

Technical Guide: Spectroscopic Characterization of 7-Methylquinolin-2(1H)-one

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Compound of Interest

Compound Name: 7-Methylquinolin-2(1H)-one

CAS No.: 4053-35-4

Cat. No.: B1607410

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Introduction & Structural Context

7-Methylquinolin-2(1H)-one (CAS: 4396-19-4) is a pivotal scaffold in medicinal chemistry, serving as a precursor for brexpiprazole intermediates and various receptor ligands.

Structurally, it exists in a tautomeric equilibrium between the lactam (2-quinolinone) and lactim (2-hydroxyquinoline) forms. In the solid state and in polar solvents (like DMSO), the lactam form predominates, stabilized by intermolecular hydrogen bonding and aromatic resonance.

This guide provides a multi-modal spectroscopic analysis (NMR, IR, MS) to unequivocally identify the compound, distinguishing it from its isomers (e.g., 4-methyl or N-methyl analogs).

Tautomeric Equilibrium & Synthesis

The synthesis typically involves the cyclization of m-toluidine derivatives (e.g., via Knorr or cinnamamide routes). The 7-methyl substitution pattern imposes specific steric and electronic effects observable in the NMR spectrum.



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Figure 1: Lactam-Lactim tautomeric equilibrium favoring the lactam form in polar media.

Mass Spectrometry (MS) Analysis

Methodology: Electron Impact (EI) ionization (70 eV) is the standard for fingerprinting this heteroaromatic system.

Fragmentation Pathway

The molecular ion (

) is robust due to the aromatic stability of the quinolone core. The primary fragmentation involves the expulsion of neutral molecules (CO and HCN), characteristic of cyclic amides.

Key Diagnostic Peaks:

m/z	Ion Type	Assignment	Mechanistic Origin
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| 159 |

| Molecular Ion | Base peak (100%). High stability of the fused bicyclic system. | | 131 |

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| Expulsion of carbonyl carbon as CO (ring contraction). | | 130 |

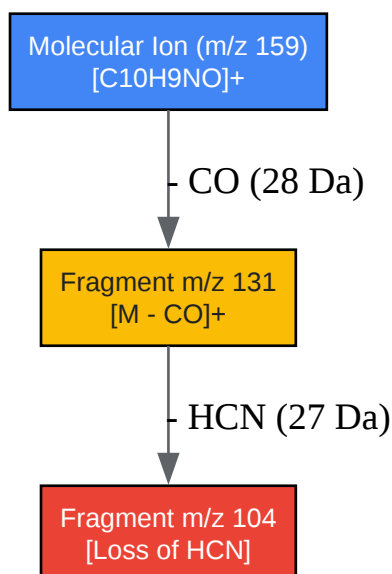
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| Hydrogen rearrangement following CO loss. | | 104 |

|

| Loss of HCN from the pyrrole-like intermediate. | | 77 |

| Phenyl cation | Degradation of the benzenoid ring. |



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Figure 2: Primary fragmentation pathway under Electron Impact (EI) ionization.

Infrared Spectroscopy (IR)

Methodology: KBr pellet or ATR (Attenuated Total Reflectance). The IR spectrum confirms the lactam functionality. The absence of a broad O-H stretch (typical of phenols) and the presence of a strong amide carbonyl band are definitive.

Diagnostic Bands: | Wavenumber (

) | Functional Group | Mode | Notes | | :--- | :--- | :--- | :--- | | 2800–3100 | N-H | Stretching | Broad, structured band. Indicates H-bonded dimer formation (cis-amide configuration). | | 1640–1680 | C=O | Stretching | Amide I band. Lower frequency than typical ketones due to resonance with the nitrogen lone pair. | | 1600–1620 | C=C | Stretching | Aromatic ring breathing modes. | | 1550–1570 | N-H | Bending | Amide II band. | | 800–850 | C-H | Bending | Out-of-plane (oop) bending for 1,2,4-trisubstituted benzene (confirming 7-Me position). |

Nuclear Magnetic Resonance (NMR)

Methodology: Spectra recorded in DMSO-d₆ are recommended. In

, the poor solubility and H-bonding can cause peak broadening, particularly for the NH and adjacent protons.

H NMR (400 MHz, DMSO-d6)

The spectrum is characterized by the distinct cis-alkene-like doublets of the lactam ring and the specific coupling pattern of the 1,2,4-trisubstituted benzene ring.

Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Assignment	Structural Logic
11.65	Broad Singlet	1H	-	NH (H1)	Exchangeable. Downfield due to acidity and H-bonding.
7.85	Doublet	1H	9.5	H4	-proton to carbonyl. Deshielded by resonance (mesomeric effect).
7.55	Doublet	1H	8.0	H5	Ortho to H6. Peri-position to H4 (spatial deshielding).
7.05	Singlet (br)	1H	-	H8	Ortho to methyl, adjacent to Nitrogen. Appears as a singlet due to weak meta-coupling.
6.98	Doublet	1H	8.0	H6	Ortho to H5, Ortho to Methyl. May show fine splitting.
6.35	Doublet	1H	9.5	H3	-proton to carbonyl.

Shielded by resonance.
Characteristic of 2-quinolinones.

2.38

Singlet

3H

-

CH

Methyl group at C7.

C NMR (100 MHz, DMSO-d6)

Key diagnostic carbons are the carbonyl (C2) and the methyl carbon.

- Carbonyl (C2):

162.0 ppm (Typical amide carbonyl).

- Aromatic C-H:

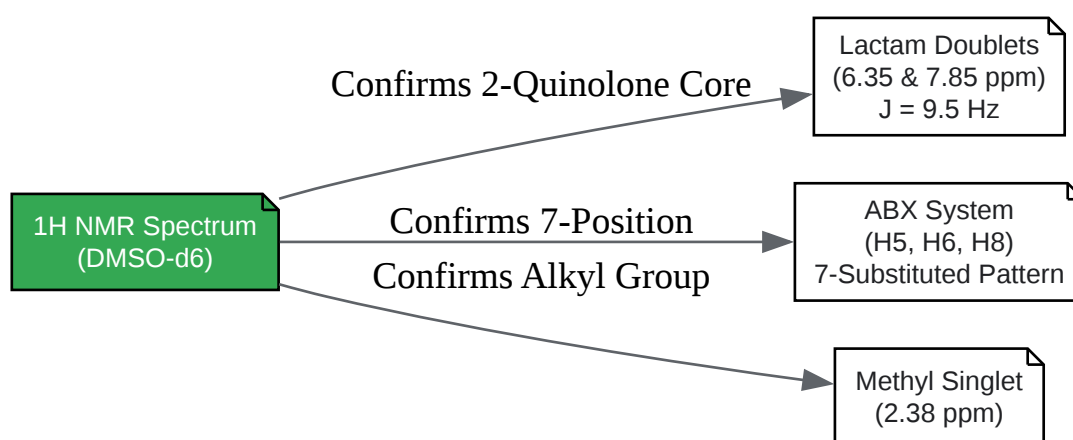
140.5 (C4), 128.5 (C5), 122.0 (C6), 115.5 (C3), 114.8 (C8).

- Quaternary Carbons:

142.0 (C8a), 139.0 (C7), 119.0 (C4a).

- Methyl:

21.5 ppm.



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Figure 3: Logic flow for structural elucidation using ^1H NMR.

Experimental Validation Protocol

To ensure data integrity during internal validation, follow this protocol:

- Sample Prep: Dissolve 10 mg of **7-methylquinolin-2(1H)-one** in 0.6 mL DMSO- d_6 . Use a high-quality NMR tube to avoid shimming errors.
- Acquisition: Run a standard proton sequence (16 scans).
- Verification:
 - Check the integral ratio of Methyl (3H) to H3 (1H). It must be exactly 3:1.
 - Confirm the coupling constant of H3-H4 is ~ 9.5 Hz. If Hz, the ring may be partially saturated (dihydro analog impurity).
 - Confirm the absence of O-Me peaks (~ 3.8 ppm) to rule out O-methylation (lactim ether impurity).

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Sources

- [1. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
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